molecular formula C14H22N4O B8404423 3H-Imidazo(4,5-b)pyridine-2-ethanamine, N,N-dimethyl-3-(2-ethoxyethyl)- CAS No. 133095-11-1

3H-Imidazo(4,5-b)pyridine-2-ethanamine, N,N-dimethyl-3-(2-ethoxyethyl)-

Cat. No. B8404423
Key on ui cas rn: 133095-11-1
M. Wt: 262.35 g/mol
InChI Key: WCWXDQLAEDUWNI-UHFFFAOYSA-N
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Patent
US05011838

Procedure details

A mixture formed by 3.9 g 2,3-diaminopyridine and 6.1 g 3-dimethylaminopropionic acid hydrochloride in 40 g polyphosphoric acid, is heated at 160° C. for 5 hours. Reaction mixture is cooled to room temperature, dissolved in water, then made alkaline adjusting the pH to 10 with NaOH and extracted several times with chloroform. Organic extracts are collected together, evaporated to dryness and the residue, crystallized from acetonitrile, gives 1.4 g 2-(2-dimethylaminoethyl)-3H-imidazo [4,5-b] pyridine melting at 109°-112° C. Operation is further processed as described in Example 1 using 2-(2-dimethylaminoethyl)-3H-imidazo [4,5-b] pyridine and 2-ethoxyethyl chloride and after purification by chromatography on silicagel column (CHCl3 --CH3OH 9:1), 3-(2-ethoxyethyl)-2-(2-dimethylaminoethyl)-3H-imidazo [4,5-b] pyridine is obtained as an oil with a yield of 17%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][C:5]1[NH:13][C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[N:6]=1.[CH2:15]([O:17][CH2:18][CH2:19]Cl)[CH3:16]>>[CH2:15]([O:17][CH2:18][CH2:19][N:13]1[C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[N:6]=[C:5]1[CH2:4][CH2:3][N:2]([CH3:1])[CH3:14])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCC1=NC=2C(=NC=CC2)N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after purification by chromatography on silicagel column (CHCl3 --CH3OH 9:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCN1C(=NC=2C1=NC=CC2)CCN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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